2-Cyclohex-2-en-1-ylidenecyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one is an organic compound with the molecular formula C12H16O. It is a cyclic ketone featuring a conjugated enone system, which makes it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with itself, followed by dehydration to form the conjugated enone system. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene. This process uses oxidizing agents such as hydrogen peroxide in the presence of vanadium catalysts to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the α-position of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as organolithium compounds and Grignard reagents are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or saturated ketones.
Substitution: Formation of substituted cyclohexanones or cyclohexenes.
Wissenschaftliche Forschungsanwendungen
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohex-2-en-1-ylidenecyclohexan-1-one involves its ability to participate in conjugate addition reactions due to the presence of the enone system. The compound can act as an electrophile, reacting with nucleophiles to form various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the β-carbon for nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but a smaller molecular structure.
Cyclohexanone: Lacks the conjugated double bond, making it less reactive in certain types of reactions.
2-Cyclohexen-1-one: Another enone with similar properties but different substitution patterns
Uniqueness
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one is unique due to its larger cyclic structure and the presence of two conjugated double bonds, which enhance its reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
62741-88-2 |
---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-cyclohex-2-en-1-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,6H,1,3-5,7-9H2 |
InChI-Schlüssel |
QIEHAACNPMIHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=C2CCCC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.